![molecular formula C19H16O6 B5666528 ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate](/img/structure/B5666528.png)
ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
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Overview
Description
Chromenes and their derivatives are important compounds in organic chemistry, exhibiting a wide range of biological activities and applications in material science. The specific compound , ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate, belongs to this class and is of interest due to its unique structure and potential chemical properties.
Synthesis Analysis
The synthesis of chromene derivatives typically involves strategies that ensure the formation of the chromene core, followed by functionalization to introduce various substituents. Methods such as the Pechmann condensation reaction have been used to synthesize coumarin derivatives, a closely related class, which could be adapted for the synthesis of the specific compound mentioned (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the chromene ring, a benzopyran moiety, which serves as the scaffold for various functional groups. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules, providing insights into their stereochemistry and conformation (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a range of chemical reactions, including cycloadditions, which have been explored for the synthesis of fused chromene derivatives. For instance, DABCO and Bu3P catalyzed cycloadditions have been developed for creating dihydropyran-fused and cyclopenten-fused chromen-2-ones (Wang et al., 2012). These reactions highlight the reactivity of the chromene core and its utility in constructing complex molecular architectures.
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies provide detailed information about the crystalline form of these compounds, which is crucial for understanding their physical behavior and applications in material science (Fun et al., 2013).
properties
IUPAC Name |
ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-22-19(21)25-14-8-9-15-16(10-14)23-11-17(18(15)20)24-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOQCBGFANZIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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